Vinblastine Sulfate

Catalog No.
S548490
CAS No.
143-67-9
M.F
C46H58N4O9.H2O4S
C46H60N4O13S
M. Wt
909.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinblastine Sulfate

CAS Number

143-67-9

Product Name

Vinblastine Sulfate

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C46H58N4O9.H2O4S
C46H60N4O13S

Molecular Weight

909.1 g/mol

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1

InChI Key

KDQAABAKXDWYSZ-PNYVAJAMSA-N

SMILES

Array

solubility

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992)

Synonyms

cellblastin, Lemblastine, Sulfate, Vinblastine, Velban, Velbe, Vinblastin Hexal, Vinblastina Lilly, Vinblastine, Vinblastine Sulfate, Vinblastinsulfat-Gry, Vincaleukoblastine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

The exact mass of the compound Vincaleukoblastine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 10 mg/ml at 76.1° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49842. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Vinca Alkaloids. It belongs to the ontological category of alkaloid sulfate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vinblastine sulfate (CAS 143-67-9) is the highly water-soluble sulfate salt of the natural vinca alkaloid vinblastine. Functioning as a potent microtubule-destabilizing agent, it binds specifically to the vinca domain of tubulin, inhibiting polymerization and inducing mitotic arrest. For procurement and material selection, the sulfate salt is prioritized over the free base due to its high hydrophilicity, which eliminates the need for harsh organic solvents in assay preparation. Furthermore, its distinct N-methyl structural feature provides a differentiated stability and lipophilicity profile compared to its close analog vincristine, making it a standard reference material for comparative pharmacology, liposomal formulation research, and tubulin-binding assays [1].

Generic substitution within the vinca alkaloid class or salt forms fundamentally alters experimental and formulation outcomes. Procuring vinblastine free base instead of the sulfate salt results in near-total insolubility in water, forcing the use of DMSO or ethanol, which can induce solvent-mediated cytotoxicity in sensitive cell lines [1]. Substituting with vincristine sulfate introduces a highly labile N-formyl group that degrades more rapidly in reconstituted aqueous solutions, compromising longitudinal assay reproducibility [2]. Additionally, utilizing other analogs like vinorelbine reduces the absolute tubulin binding affinity, shifting the IC50 baselines in structural biology and polymerization assays [3]. Therefore, exact procurement of vinblastine sulfate is critical for maintaining baseline stability, solubility, and binding kinetics.

Aqueous Solubility for Solvent-Free Assay Formulation

The salt form of vinblastine is critical for biological and analytical formulations. Vinblastine sulfate achieves an aqueous solubility of ≥50 mg/mL, whereas the vinblastine free base is practically insoluble in water (<0.1 mg/mL) [1]. This multi-log difference allows the sulfate salt to be directly dissolved in aqueous buffers or physiological saline without the use of DMSO.

Evidence DimensionAqueous Solubility
Target Compound Data≥50 mg/mL (Vinblastine Sulfate)
Comparator Or Baseline<0.1 mg/mL (Vinblastine Free Base)
Quantified Difference>500-fold increase in aqueous solubility
ConditionsStandard aqueous buffer / water at 25°C

Enables the preparation of high-concentration aqueous stock solutions, preventing solvent-induced artifacts in sensitive cell-based assays.

Reconstituted Aqueous Stability

Vinblastine sulfate features an N-methyl group on its vindoline core, which confers significantly higher hydrolytic stability in aqueous solutions compared to vincristine sulfate, which contains a labile N-formyl group. Reconstituted vinblastine sulfate demonstrates an estimated half-life (t1/2) of approximately 150 days at 25°C, whereas vincristine and vindesine are prone to faster degradation, necessitating stricter handling and shorter shelf-lives for stock solutions [1].

Evidence DimensionAqueous Solution Stability (t1/2)
Target Compound Data~150 days at 25°C (Vinblastine Sulfate)
Comparator Or BaselineRapid degradation / shorter shelf-life (Vincristine Sulfate / N-formyl analogs)
Quantified DifferenceSignificantly extended functional shelf-life in solution
ConditionsReconstituted aqueous solution at room temperature (25°C)

Reduces reagent waste and ensures consistent dosing profiles across long-term in vitro studies.

Tubulin Binding Affinity and Polymerization Inhibition

While structurally similar, vinblastine and vinorelbine exhibit distinct thermodynamic binding profiles to tubulin. Vinblastine sulfate demonstrates a higher overall binding affinity for tubulin self-association steps compared to vinorelbine, driving more potent inhibition of microtubule assembly in cell-free assays [1]. This makes vinblastine the preferred benchmark for maximum depolymerization pressure.

Evidence DimensionOverall Tubulin Binding Affinity
Target Compound DataHigher binding constant (Vinblastine)
Comparator Or BaselineLower binding constant (Vinorelbine)
Quantified DifferenceStronger binding during tubulin self-association steps
ConditionsCell-free tubulin polymerization assays

Provides a more stringent positive control for identifying and benchmarking novel microtubule-destabilizing agents.

Lipophilicity and Membrane Partitioning

The N-methyl substitution in vinblastine renders it more lipophilic than vincristine (N-formyl). Vinblastine exhibits a higher Log P (approx. 3.6-3.7) compared to vincristine (approx. 2.6-2.8) [1]. This quantitative difference in lipophilicity drastically alters its encapsulation efficiency and release kinetics in liposomal drug delivery models.

Evidence DimensionPartition Coefficient (Log P)
Target Compound Data~3.6 - 3.7 (Vinblastine)
Comparator Or Baseline~2.6 - 2.8 (Vincristine)
Quantified Difference~1.0 log unit higher lipophilicity
ConditionsOctanol-water partition coefficient modeling

Critical for engineers designing lipid nanoparticles or liposomes, as it dictates drug loading capacity and membrane retention.

High-Throughput Screening (HTS) of Tubulin Modulators

Because of its high aqueous solubility (≥50 mg/mL) and strong tubulin binding affinity, vinblastine sulfate serves as a highly effective positive control for cell-free tubulin polymerization assays, avoiding DMSO interference [REFS-1, REFS-3].

Longitudinal Cell Culture Studies

The extended aqueous stability of the N-methyl group (t1/2 ~150 days at 25°C) allows researchers to use single-batch reconstituted stock solutions over extended experimental timelines without the rapid degradation observed in N-formyl analogs [2].

Development of Liposomal and Nanoparticle Delivery Systems

The specific Log P profile of vinblastine (~3.7) makes it a critical candidate for evaluating hydrophobic drug loading and release kinetics in novel lipid-based nanocarriers, behaving fundamentally differently from the less lipophilic vincristine [4].

Physical Description

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

908.38775915 Da

Monoisotopic Mass

908.38775915 Da

Heavy Atom Count

64

Appearance

Solid powder

Melting Point

543 to 545 °F (NTP, 1992)

UNII

N00W22YO2B

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (98.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Antimitotic Agents

NCI Cancer Drugs

Drug: Abvd
Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine
ABVD is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Vinblastine Sulfate is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

143-67-9
18556-44-0

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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